molecular formula C9H8ClNO2S B1416605 3-Chloro-5,7-dimethoxybenzo[d]isothiazole CAS No. 1184915-20-5

3-Chloro-5,7-dimethoxybenzo[d]isothiazole

Cat. No.: B1416605
CAS No.: 1184915-20-5
M. Wt: 229.68 g/mol
InChI Key: CNPMNTAOWGNMLB-UHFFFAOYSA-N
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Description

3-Chloro-5,7-dimethoxybenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. . The presence of chlorine and methoxy groups on the benzene ring further enhances the compound’s reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,7-dimethoxybenzo[d]isothiazole can be achieved through several methods. One common approach involves the condensation of appropriate precursors under specific conditions. For instance, the reaction of oxime with sulfuryl chloride in chlorobenzene at elevated temperatures, followed by methylation with dimethyl sulfate, can yield the desired isothiazole . Another method involves the Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which provides a versatile route to synthesize isothiazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed approaches, such as Rh(I)-catalysis, is preferred due to its efficiency and ability to produce densely decorated isothiazoles with various functional groups .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,7-dimethoxybenzo[d]isothiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiazoles with different functional groups .

Mechanism of Action

The mechanism of action of 3-Chloro-5,7-dimethoxybenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the isothiazole ring, which can undergo various chemical transformations. The chlorine and methoxy groups further enhance its reactivity by providing sites for nucleophilic and electrophilic attacks . The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

3-Chloro-5,7-dimethoxybenzo[d]isothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

3-chloro-5,7-dimethoxy-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-12-5-3-6-8(7(4-5)13-2)14-11-9(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPMNTAOWGNMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)SN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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